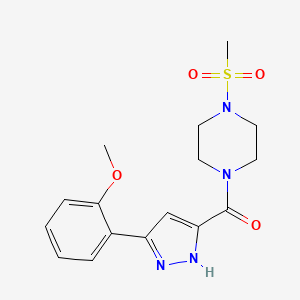![molecular formula C16H20N2O2S2 B14953849 1-[3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl]-azepane](/img/structure/B14953849.png)
1-[3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl]-azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl]-azepane is a complex organic compound that features a thiazole ring, a benzenesulfonyl group, and an azepane ring The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, which contributes to the compound’s unique chemical properties
Preparation Methods
The synthesis of 1-[3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl]-azepane typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 2-methylthiazole with a suitable sulfonyl chloride to introduce the benzenesulfonyl group. The azepane ring is then introduced through a nucleophilic substitution reaction, where the thiazole derivative reacts with an azepane precursor under controlled conditions .
Industrial production methods may involve optimizing these synthetic routes to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the process .
Chemical Reactions Analysis
1-[3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl]-azepane undergoes various chemical reactions, including:
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the thiazole ring.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
1-[3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl]-azepane has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl]-azepane involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the target . The benzenesulfonyl group enhances the compound’s binding affinity and specificity, while the azepane ring provides structural flexibility .
Comparison with Similar Compounds
1-[3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl]-azepane can be compared with other thiazole-containing compounds, such as:
The uniqueness of this compound lies in its combination of the thiazole ring, benzenesulfonyl group, and azepane ring, which provides a distinct set of chemical and biological properties .
Properties
Molecular Formula |
C16H20N2O2S2 |
|---|---|
Molecular Weight |
336.5 g/mol |
IUPAC Name |
4-[3-(azepan-1-ylsulfonyl)phenyl]-2-methyl-1,3-thiazole |
InChI |
InChI=1S/C16H20N2O2S2/c1-13-17-16(12-21-13)14-7-6-8-15(11-14)22(19,20)18-9-4-2-3-5-10-18/h6-8,11-12H,2-5,9-10H2,1H3 |
InChI Key |
AXSGNDXMKRYCMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)S(=O)(=O)N3CCCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-2-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B14953773.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B14953777.png)
![Methyl 4-[7-methyl-2-(4-methylpyridin-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14953785.png)


![3-hydroxy-5-(4-methoxyphenyl)-1-(3-methoxypropyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14953801.png)
![3-(1H-indol-1-yl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-1-propanone](/img/structure/B14953803.png)
![4-chloro-N-{2-[(1E)-1-cyano-2-(furan-2-yl)eth-1-en-1-yl]-4-phenyl-1,3-thiazol-5-yl}benzamide](/img/structure/B14953807.png)
![(2Z)-6-(4-methoxybenzyl)-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B14953816.png)
![2-{[5-(2,5-Dichlorophenyl)furan-2-yl]methylidene}-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B14953818.png)
![(3Z)-3-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-ethyl-1,3-dihydro-2H-indol-2-one](/img/structure/B14953819.png)
![3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14953825.png)
![4-[2-(azepan-1-yl)-2-oxoethoxy]-3-methyl-N-propylbenzenesulfonamide](/img/structure/B14953829.png)
![N-(1,3-benzodioxol-5-yl)-1-[(3,4-dimethoxyphenyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B14953835.png)
